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Copenhagen, Denmark – In the landscape of neuropharmacology, the development of novel

therapeutic agents for neurodegenerative disorders remains a critical endeavor. This

whitepaper delves into the history and initial discovery of Brasofensine (NS-2214), a potent

dopamine reuptake inhibitor, by the Danish biotechnology company NeuroSearch. It aims to

provide a comprehensive technical guide for researchers, scientists, and drug development

professionals on the foundational science and early clinical exploration of this compound.

Introduction: The Quest for Dopaminergic
Modulation
The impetus for the development of Brasofensine stemmed from the well-established role of

dopamine depletion in the pathophysiology of Parkinson's disease. NeuroSearch, a company

focused on the discovery and development of drugs for central nervous system (CNS)

disorders, initiated a research program to identify novel compounds that could selectively

modulate dopaminergic neurotransmission. The primary goal was to develop a dopamine

reuptake inhibitor that could offer a symptomatic treatment for Parkinson's disease by

increasing the synaptic availability of dopamine.

The Discovery of a Novel Phenyltropane Analogue
Brasofensine, chemically known as (1R,2R,3S)-2-(3',4'-dichlorophenyl)-3-(methoxycarbonyl)-

tropane, is a phenyltropane derivative. The discovery process at NeuroSearch involved the

synthesis and screening of a library of tropane-based compounds for their affinity and
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selectivity towards the dopamine transporter (DAT). This class of compounds was known to

interact with monoamine transporters.

The initial discovery workflow at NeuroSearch, while not detailed in publicly available literature,

would have likely followed a standard drug discovery paradigm of the time.
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Figure 1: A generalized workflow for the discovery and preclinical development of a novel CNS
drug candidate like Brasofensine.

Mechanism of Action: A High-Affinity Dopamine
Transporter Inhibitor
Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter

(DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back

into the presynaptic neuron. This action leads to an increased concentration and prolonged

activity of dopamine in the synapse, thereby enhancing dopaminergic signaling.

While primarily a dopamine reuptake inhibitor, subsequent characterization revealed that

Brasofensine also possesses affinity for the serotonin (SERT) and norepinephrine (NET)

transporters, albeit with lower potency compared to its action on DAT. This pharmacological

profile classifies it as a triple reuptake inhibitor with a preference for the dopamine transporter.
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Figure 2: The signaling pathway illustrating the mechanism of action of Brasofensine at the
dopaminergic synapse.

Preclinical Pharmacology: In Vitro and In Vivo
Characterization
Detailed quantitative data from the initial preclinical studies by NeuroSearch is not extensively

published in peer-reviewed literature. However, based on subsequent reports and summaries,
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the following provides an overview of the expected preclinical findings.

In Vitro Binding and Reuptake Assays
Experimental Protocol: Radioligand Binding Assays

A standard experimental protocol for determining the binding affinity of a compound like

Brasofensine to monoamine transporters would involve the following steps:

Membrane Preparation: Preparation of cell membrane homogenates from cell lines

expressing recombinant human dopamine, serotonin, or norepinephrine transporters (e.g.,

HEK293 or CHO cells), or from specific brain regions of rodents (e.g., striatum for DAT).

Radioligand Incubation: Incubation of the membrane preparations with a specific radioligand

for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and

[³H]nisoxetine for NET) in the presence of varying concentrations of the test compound

(Brasofensine).

Separation and Scintillation Counting: Separation of bound and free radioligand by rapid

filtration. The amount of radioactivity retained on the filters is then quantified using liquid

scintillation counting.

Data Analysis: Calculation of the inhibition constant (Ki) values by nonlinear regression

analysis of the competition binding data.

Experimental Protocol: Synaptosomal Reuptake Assays

To assess the functional inhibition of monoamine reuptake, the following protocol would be

employed:

Synaptosome Preparation: Isolation of synaptosomes from specific brain regions of rodents

(e.g., striatum for dopamine, cortex for serotonin, and hippocampus for norepinephrine).

Incubation: Pre-incubation of the synaptosomes with various concentrations of

Brasofensine.

Neurotransmitter Uptake: Initiation of the uptake reaction by adding a radiolabeled

monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
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Termination and Measurement: Termination of the uptake after a short incubation period by

rapid filtration and washing. The amount of radioactivity accumulated within the

synaptosomes is measured by liquid scintillation counting.

Data Analysis: Calculation of the IC50 values (the concentration of the drug that inhibits 50%

of the specific monoamine uptake).

Table 1: Expected In Vitro Pharmacological Profile of Brasofensine

Target Assay Type Species Radioligand
Expected Ki
(nM)

Expected
IC50 (nM)

Dopamine

Transporter

(DAT)

Binding

Affinity
Human/Rat

[³H]WIN

35,428

Low

nanomolar
-

Reuptake

Inhibition
Rat Striatum [³H]Dopamine -

Low

nanomolar

Serotonin

Transporter

(SERT)

Binding

Affinity
Human/Rat

[³H]Citalopra

m

Moderate

nanomolar
-

Reuptake

Inhibition
Rat Cortex [³H]Serotonin -

Moderate

nanomolar

Norepinephri

ne

Transporter

(NET)

Binding

Affinity
Human/Rat

[³H]Nisoxetin

e

Moderate

nanomolar
-

Reuptake

Inhibition

Rat

Hippocampus

[³H]Norepine

phrine
-

Moderate

nanomolar

Note: Specific numerical values are not readily available in the public domain and are

represented here as expected ranges based on the compound's description.

In Vivo Animal Models
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Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In rodent and

primate models where parkinsonian symptoms were induced by neurotoxins such as MPTP (1-

methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), administration of

Brasofensine led to a significant improvement in motor function. These studies were crucial in

establishing the proof-of-concept for its therapeutic potential.

Early Clinical Development and Collaboration
Based on the promising preclinical data, NeuroSearch advanced Brasofensine into clinical

development. In 1995, NeuroSearch entered into a collaboration agreement with the American

pharmaceutical company Bristol-Myers Squibb (BMS) for the further development and

commercialization of Brasofensine.

Phase I clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of

Brasofensine in healthy volunteers. The results of these studies indicated that the drug was

generally well-tolerated at the doses tested.

Subsequently, Phase II clinical trials were conducted in patients with Parkinson's disease to

assess the efficacy and safety of the compound. These trials showed that Brasofensine could

provide a modest improvement in motor symptoms in patients.

Table 2: Summary of Early Clinical Trial Data for Brasofensine

Phase Population Dosage Range Key Findings
Adverse
Events

Phase I
Healthy

Volunteers

Single and

multiple

ascending doses

Generally well-

tolerated; Dose-

proportional

pharmacokinetic

s

Mild to moderate;

included

insomnia,

nausea, and

dizziness

Phase II
Parkinson's

Disease Patients
Up to 4 mg/day

Modest

improvement in

motor scores

(UPDRS)

Similar to Phase

I; generally

manageable
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Discontinuation of Development
Despite showing some promise in early clinical trials, the development of Brasofensine was

ultimately discontinued in 2001. The decision was reportedly due to a combination of factors,

including a modest efficacy profile that was not sufficiently competitive with existing therapies

and potentially unfavorable risk-benefit assessments at higher doses.

Conclusion
The story of Brasofensine's discovery and early development by NeuroSearch exemplifies the

rigorous and challenging process of CNS drug discovery. As a potent dopamine reuptake

inhibitor, it represented a rational therapeutic approach for Parkinson's disease. The preclinical

and early clinical data provided valuable insights into the potential and the pitfalls of targeting

the dopamine transporter. While Brasofensine did not reach the market, the knowledge gained

from its development has contributed to the broader understanding of dopaminergic

pharmacology and has informed subsequent drug discovery efforts in the field of

neurodegenerative diseases. This technical overview serves as a historical and scientific

record of a significant endeavor in the pursuit of novel treatments for Parkinson's disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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